4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide
CAS No.: 476326-20-2
Cat. No.: VC6386659
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476326-20-2 |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.5 |
| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C23H22N2O3S/c1-17-5-4-8-21(15-17)24-23(26)19-9-11-22(12-10-19)29(27,28)25-14-13-18-6-2-3-7-20(18)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
| Standard InChI Key | DNHNSHWFOKQYKN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Introduction
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. It features a sulfonamide group and a benzamide core, making it structurally significant for various biological activities. Below, we provide a detailed analysis of its chemical properties, synthesis, and potential applications.
Structural Features
-
Dihydroisoquinoline Core: This moiety contributes to the compound's potential bioactivity due to its presence in many pharmacologically active molecules.
-
Sulfonamide Group: Sulfonamides are known for their antimicrobial and enzyme-inhibitory properties.
-
Benzamide Group: Benzamides are widely studied for their role in receptor binding and therapeutic applications.
Synthesis
The synthesis of this compound typically involves:
-
Preparation of the Dihydroisoquinoline Derivative: Starting with isoquinoline precursors, reduction reactions yield the dihydroisoquinoline core.
-
Sulfonation Reaction: The introduction of the sulfonyl group is achieved using sulfonating agents such as chlorosulfonic acid or sulfonyl chlorides.
-
Amidation Process: The final step involves coupling with m-toluidine under controlled conditions to form the benzamide linkage.
Applications and Biological Significance
The structural features of this compound suggest its potential utility in pharmaceutical research:
-
Enzyme Inhibition: The sulfonamide group may interact with enzymes like carbonic anhydrase or proteases, making it a candidate for inhibitor design.
-
Antimicrobial Activity: Sulfonamides have historically been used as antibiotics, and derivatives of this compound could be explored for similar effects.
-
Cancer Research: Benzamides are studied for anticancer properties, particularly as histone deacetylase (HDAC) inhibitors.
Molecular Docking Studies
Preliminary molecular docking studies can provide insights into the binding affinity of this compound with biological targets:
-
Binding Sites: Likely targets include enzymes or receptors with hydrophobic pockets that accommodate the aromatic rings and hydrogen-bonding groups.
-
Potential Targets: Kinases, proteases, or ion channels.
Limitations
While promising, further experimental validation is required to confirm the compound's activity:
-
Lack of in vitro or in vivo data specific to this molecule.
-
Limited information on its pharmacokinetics and toxicity profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume